molecular formula C13H14BrN3O2S2 B3002983 5-((5-Bromothiophen-2-yl)sulfonyl)-2-cyclopropyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine CAS No. 2034294-49-8

5-((5-Bromothiophen-2-yl)sulfonyl)-2-cyclopropyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine

Cat. No.: B3002983
CAS No.: 2034294-49-8
M. Wt: 388.3
InChI Key: RWPMLRCIWOTPDU-UHFFFAOYSA-N
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Description

The structure features a tetrahydropyrazolo[1,5-a]pyrazine core with a 2-cyclopropyl substituent and a sulfonyl-linked 5-bromothiophene moiety. The bromothiophene group introduces electronic and steric effects, while the sulfonyl bridge enhances stability and influences binding interactions.

Properties

IUPAC Name

5-(5-bromothiophen-2-yl)sulfonyl-2-cyclopropyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14BrN3O2S2/c14-12-3-4-13(20-12)21(18,19)16-5-6-17-10(8-16)7-11(15-17)9-1-2-9/h3-4,7,9H,1-2,5-6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWPMLRCIWOTPDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN3CCN(CC3=C2)S(=O)(=O)C4=CC=C(S4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14BrN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((5-Bromothiophen-2-yl)sulfonyl)-2-cyclopropyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine typically involves multiple steps:

    Bromination of Thiophene: The starting material, thiophene, is brominated using bromine in the presence of a catalyst such as iron(III) bromide to yield 5-bromothiophene.

    Sulfonylation: The brominated thiophene undergoes sulfonylation with a sulfonyl chloride, such as methanesulfonyl chloride, in the presence of a base like pyridine to form 5-bromothiophen-2-yl sulfone.

    Cyclopropylation: The sulfone is then reacted with cyclopropylamine under suitable conditions to introduce the cyclopropyl group.

    Formation of Tetrahydropyrazolo[1,5-a]pyrazine Core: The final step involves the cyclization of the intermediate with appropriate reagents to form the tetrahydropyrazolo[1,5-a]pyrazine core.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the processes to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the sulfonyl group.

    Reduction: Reduction reactions can target the bromine atom or the sulfonyl group, potentially leading to debromination or desulfonylation.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

    Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydride.

Major Products

    Oxidation: Products may include sulfoxides or sulfones with higher oxidation states.

    Reduction: Products may include debrominated or desulfonylated derivatives.

    Substitution: Products will vary depending on the nucleophile used, potentially leading to a wide range of functionalized derivatives.

Scientific Research Applications

Antimicrobial Properties

Research indicates that pyrazole derivatives exhibit significant antimicrobial activity. Studies have shown that compounds similar to 5-((5-Bromothiophen-2-yl)sulfonyl)-2-cyclopropyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine can inhibit various bacterial strains and fungi. For instance, derivatives with similar structures have demonstrated effectiveness against Mycobacterium tuberculosis and other pathogenic microorganisms .

Anticancer Potential

The anticancer properties of pyrazolo compounds are well-documented. Compounds in the pyrazolo family have been synthesized and evaluated for their antiproliferative activities against various cancer cell lines. The presence of specific substituents on the pyrazole ring has been correlated with enhanced activity against tumors . The unique structure of this compound may contribute to its potential as a novel anticancer agent.

Enzyme Inhibition

Many pyrazole derivatives act as enzyme inhibitors. They can inhibit cyclooxygenase (COX) enzymes which are involved in inflammatory processes. Research has shown that certain substituted pyrazolines exhibit selective inhibition of COX-1 and COX-2 enzymes, making them potential candidates for anti-inflammatory drugs .

Antioxidant Activity

The antioxidant properties of pyrazole derivatives contribute to their therapeutic potential. Compounds with thiophenes or sulfonyl groups have been investigated for their ability to scavenge free radicals and reduce oxidative stress in biological systems .

Synthesis Techniques

The synthesis of this compound typically involves multi-step organic reactions including condensation reactions and cyclization processes . The incorporation of bromothiophene and sulfonyl groups into the pyrazole framework is crucial for enhancing biological activity.

Case Studies and Research Findings

StudyFindings
Study on Antimicrobial ActivityDemonstrated significant inhibition against Mycobacterium tuberculosis using similar pyrazole derivatives .
Anticancer ScreeningEvaluated the antiproliferative effects against multiple cancer cell lines; certain derivatives showed IC50 values in the low micromolar range .
Enzyme Inhibition ResearchFound that some substituted pyrazolines selectively inhibited COX enzymes with potential applications in treating inflammation .

Mechanism of Action

The mechanism of action of 5-((5-Bromothiophen-2-yl)sulfonyl)-2-cyclopropyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The bromine atom can participate in halogen bonding, further influencing the compound’s biological activity. The cyclopropyl group adds rigidity to the molecule, affecting its binding affinity and specificity.

Comparison with Similar Compounds

Core Modifications in Pyrazolo[1,5-a]pyrazine Derivatives

A. Substituents at Position 2:

  • 2-Cyclopropyl (target compound): The cyclopropyl group enhances metabolic stability and may restrict conformational flexibility.
  • 2-Trifluoromethyl (C₇H₈F₃N₃; MW 191.16): Introduces strong electron-withdrawing effects, improving membrane permeability .
  • 2-Iodo-ester (C₉H₁₀IN₃O₃; MW 335.10): The iodine atom and ester group enable further functionalization, such as cross-coupling reactions .

B. Modifications at Position 5:

  • 5-((5-Bromothiophen-2-yl)sulfonyl) (target compound): The bromothiophene-sulfonyl group likely enhances hydrophobic interactions in biological targets.
  • 5-Nitroaryl-thiadiazole (e.g., 1-(2-nitrobenzyl)-4-(5-(5-nitrothiophen-2-yl)-1,3,4-thiadiazol-2-yl)piperazine): Nitro groups and thiadiazole rings improve redox activity and binding to enzymes like kinases .

C. Functionalization at Position 7:

Key Differentiators and Implications

  • Steric Considerations : The cyclopropyl group at position 2 may reduce metabolic degradation compared to bulkier substituents like tert-butyl esters.
  • Biological Potential: While direct data is lacking, structural analogs () suggest applications in oncology (ROS1 inhibition) and neurology (dopamine receptor modulation) .

Biological Activity

Overview

5-((5-Bromothiophen-2-yl)sulfonyl)-2-cyclopropyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine is a complex organic compound with potential biological activity. This compound features a unique structural combination that includes a brominated thiophene ring, a sulfonyl group, and a tetrahydropyrazolo core. Its molecular formula is C13H14BrN3O2S2C_{13}H_{14}BrN_{3}O_{2}S_{2} and its molecular weight is approximately 388.3 g/mol .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. Additionally, the presence of the bromine atom allows for halogen bonding, which may enhance the compound's binding affinity to various biological targets. The cyclopropyl group contributes rigidity to the molecule, influencing its overall biological activity and specificity .

Anticancer Properties

Studies have indicated that derivatives of pyrazolo compounds exhibit promising anticancer activities. For instance, compounds structurally related to this compound have been shown to inhibit specific cancer cell lines by inducing apoptosis and disrupting cell cycle progression . The sulfonamide moiety in similar compounds has been linked to selective inhibition of cyclooxygenase-2 (COX-2), a target in cancer therapy .

Antimicrobial Activity

Research has demonstrated that compounds containing thiophene and sulfonamide groups exhibit antimicrobial properties. The unique structure of this compound suggests potential efficacy against various bacterial strains due to its ability to interfere with bacterial protein synthesis .

Neuropharmacological Effects

Preliminary studies suggest that compounds similar to this compound may exhibit neuroprotective effects. The interaction of the compound with neurotransmitter receptors could lead to potential applications in treating neurodegenerative diseases .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
5-Bromothiophene-2-sulfonamideStructureCOX-2 inhibition
2-Cyclopropyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazineStructureAnticancer properties
5-Bromo-2-thiophenesulfonic acidStructureAntimicrobial activity

The uniqueness of this compound lies in its combination of functional groups that provide distinct chemical and biological properties compared to other similar compounds .

Case Studies and Research Findings

Recent research has explored the synthesis and evaluation of various derivatives of pyrazole compounds for their biological activities. Notably:

  • Anticancer Study : A study demonstrated that certain pyrazole derivatives could inhibit tumor growth in xenograft models by targeting COX enzymes .
  • Antimicrobial Evaluation : Another study assessed the antimicrobial efficacy of thiophene derivatives against resistant bacterial strains and found significant inhibitory effects .
  • Neuropharmacological Research : Investigations into the neuroprotective properties of similar compounds revealed potential mechanisms involving modulation of neurotransmitter systems .

Q & A

Basic Research Question

  • HPLC Purity Assay : Use a C18 column (UV detection at 254 nm) with a retention time ≥98% purity threshold .
  • Stability Studies : Store at –20°C under argon; avoid moisture (TGA shows decomposition >200°C) .
  • Karl Fischer Titration : Monitor water content (<0.1% w/w) to prevent hydrolysis of the sulfonyl group .

What mechanistic insights explain cyclization failures during synthesis?

Advanced Research Question
Cyclization failures may stem from:

  • Intermolecular Steric Clash : The cyclopropyl group hinders ring closure. Use high-dilution conditions (0.01 M) to favor intramolecular reactions .
  • Acid Sensitivity : The pyrazine core degrades under strong acidic conditions. Replace HCl with milder acids (e.g., AcOH) .
    Troubleshooting : Isolate intermediates (e.g., linear precursor) via column chromatography (SiO₂, EtOAc/hexane) before cyclization .

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